molecular formula C5HBr4N B372455 2,3,4,6-Tetrabromopyridine

2,3,4,6-Tetrabromopyridine

Cat. No.: B372455
M. Wt: 394.68g/mol
InChI Key: MEZQCNPGAQXESX-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrabromopyridine (CAS: 101252-31-7) is a brominated heterocyclic compound with the molecular formula C₅HBr₄N and a molar mass of 394.68 g/mol . It features a pyridine ring substituted with bromine atoms at the 2, 3, 4, and 6 positions. Physical properties such as melting point, solubility, or spectral data (e.g., NMR, IR) are also absent in the available sources, highlighting gaps in publicly accessible research.

Properties

Molecular Formula

C5HBr4N

Molecular Weight

394.68g/mol

IUPAC Name

2,3,4,6-tetrabromopyridine

InChI

InChI=1S/C5HBr4N/c6-2-1-3(7)10-5(9)4(2)8/h1H

InChI Key

MEZQCNPGAQXESX-UHFFFAOYSA-N

SMILES

C1=C(C(=C(N=C1Br)Br)Br)Br

Canonical SMILES

C1=C(C(=C(N=C1Br)Br)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,3,4,6-tetrabromopyridine with structurally or functionally related compounds from the evidence, focusing on molecular features, halogenation patterns, and regulatory implications.

Structural and Molecular Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Halogenation Pattern Core Structure Key Properties (from Evidence)
This compound C₅HBr₄N 394.68 Bromine at 2,3,4,6-positions Pyridine ring No physical/spectral data available
2,3,4,6-Tetrachlorophenol C₆H₂Cl₄O 231.89 Chlorine at 2,3,4,6-positions Phenol ring Banned due to toxicity, environmental persistence
Trimethyl 1-(4-bromophenyl)-... C₂₆H₂₄BrNO₆ 548.07 Single bromine on phenyl group Cyclopenta[b]pyrrole Melting point: 206–208°C; confirmed by NMR, IR, HRMS
Diethyl 3-benzyl-8-cyano-... C₂₈H₂₆N₄O₆ 522.54 Nitrophenyl and cyano groups Tetrahydroimidazo[1,2-a]pyridine Melting point: 215–217°C; characterized by NMR, HRMS

Key Observations:

  • Halogenation Impact: Unlike 2,3,4,6-tetrachlorophenol (a phenol derivative), the brominated pyridine lacks oxygen-based functional groups, likely altering its reactivity and toxicity profile. Chlorinated phenols are notorious for environmental persistence and bioaccumulation , but brominated pyridines may exhibit different degradation pathways.
  • Substitution Patterns : The positional density of bromine in this compound contrasts with single-bromine substitutions in other heterocycles (e.g., the bromophenyl group in ). This likely increases steric hindrance and reduces solubility compared to less halogenated analogs.
  • Thermal Stability: No data exist for this compound, but tetrachlorophenol decomposes into toxic dioxins , suggesting brominated analogs may require similar handling precautions.

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